![molecular formula C11H8BrNO3 B13583162 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid](/img/structure/B13583162.png)
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in various industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also have similar pharmacological properties and are used in related applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Biological Activity
2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the known biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
- Molecular Formula: C₁₁H₈BrNO₃
- Molecular Weight: 282.09 g/mol
- CAS Number: 1215932-54-9
- Purity: ≥95% .
Synthesis
The synthesis of this compound typically involves the bromination of isoquinoline derivatives followed by acylation reactions. Key synthetic routes include:
- Bromination of Isoquinoline Derivatives: Utilizing brominating agents under controlled conditions.
- Acylation Reactions: Often involving anthranilic acid derivatives .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance, compounds in the same class have been reported to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biological processes:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding: Possible binding to cellular receptors that modulate signaling pathways related to growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological properties:
Compound Name | Similarity Index | Unique Features |
---|---|---|
7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.92 | Focused on neuroactivity; lacks acetic acid moiety |
5-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.88 | Potential anti-inflammatory properties |
N-(4-Bromophenyl)-3-phenylpropanamide | 0.95 | Contains an amide instead of an acidic function |
5-Bromo-1-methyl-2-oxoindoline | 0.88 | Potential use in CNS disorders |
6-Bromo-2,3-dihydroquinolin-4(1H)-one | 0.80 | Variation in ring structure; different reactivity patterns |
This table highlights how structural modifications can influence biological activity and potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies: A study demonstrated that a related isoquinoline derivative increased apoptosis-related gene expression while decreasing genes associated with cell division in glioblastoma cells .
- Antimicrobial Testing: A series of derivatives were tested for antimicrobial activity, showing promising results against various bacterial strains .
- Mechanistic Insights: Research into enzyme interactions has revealed that certain derivatives inhibit key metabolic pathways critical for cancer cell survival .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-(6-bromo-1-oxoisoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-8-1-2-9-7(5-8)3-4-13(11(9)16)6-10(14)15/h1-5H,6H2,(H,14,15) |
InChI Key |
SWBLPCISWITXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CC(=O)O)C=C1Br |
Origin of Product |
United States |
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